![molecular formula C16H19N3O3 B2662322 2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1708025-19-7](/img/structure/B2662322.png)
2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Description
Scientific Research Applications
Anti-Malarial Activity
Curcuminoids bearing a pyrazole ring have demonstrated enhanced potency as anti-malarials compared to curcumin. This compound falls into that category, showing promise in combating malaria parasites. Further studies are needed to explore its mechanism of action and efficacy .
Anti-Proliferative Properties
The same pyrazole-based curcuminoids have also exhibited anti-proliferative effects. Researchers have observed inhibition of cell growth in cancer cells, making this compound a potential candidate for cancer therapy .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. The compound’s structure suggests it may possess anti-inflammatory properties. Investigating its impact on inflammatory pathways could yield valuable insights .
Antiviral Activity
Curcuminoids with pyrazole moieties have shown antiviral potential. Researchers have explored their effectiveness against various viruses. This compound could be evaluated for its antiviral activity against specific pathogens .
Nitric Oxide Synthase (NOS) Inhibition
NOS inhibitors are relevant in conditions where excessive nitric oxide production contributes to disease progression. This compound’s structure warrants investigation into its NOS inhibitory effects .
Improved Water Solubility
Unlike curcumin, which degrades rapidly at physiological pH, this compound exhibits better stability. Additionally, it is three times more water-soluble than curcumin pyrazole. Enhanced solubility can improve bioavailability, making it an attractive candidate for drug development .
Corrosion Inhibition
In a different context, synthesized derivatives of this compound have been studied as corrosion inhibitors. Their efficiency at low concentrations makes them promising candidates for protecting metal surfaces .
Sulfate Salt Formation
The sulfate salt of a related compound (N-[6-cis-2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4) has been prepared. This salt demonstrated good yield and could have applications in pharmaceutical formulations .
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-4-5-14-17-15(13(9-20)16(21)19(14)6-10)18-7-11(2)22-12(3)8-18/h4-6,9,11-12H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYJQVRYIMLXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
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